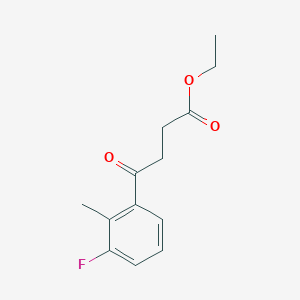

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutanoate moiety, which is further substituted with a 3-fluoro-2-methylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate has been explored for its potential therapeutic properties, particularly in the development of antiviral agents. Fluorinated compounds are known to interfere with viral replication processes, and this compound has been used to create inhibitors targeting specific proteins in the viral life cycle. Studies have shown that these inhibitors can significantly reduce viral loads in infected cells, indicating promising therapeutic options for viral infections .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions. For instance, it can be oxidized to yield corresponding carboxylic acids or ketones, or reduced to form alcohols . The compound's role as a building block facilitates the development of novel synthetic methodologies.

Biocatalysis

The compound is also utilized in biocatalysis, where enzymes are employed to synthesize fluorinated products efficiently. Specific enzymes can convert substrates into fluorinated derivatives with high yields, showcasing the compound's utility in producing biologically active molecules .

Case Study 1: Antiviral Development

A study focused on the synthesis of inhibitors derived from this compound demonstrated its effectiveness against specific viral targets. The research involved synthesizing several derivatives and evaluating their antiviral activity through cell-based assays. Results indicated that certain modifications to the compound's structure enhanced its potency against viral replication .

Case Study 2: Synthetic Methodologies

Another investigation highlighted the use of this compound in developing new synthetic pathways for alkene functionalization. The study showcased how catalytic protodeboronation reactions could be applied to synthesize complex organic molecules, including natural products like THC and cholesterol . This case illustrates the compound's versatility in organic synthesis.

Mécanisme D'action

The mechanism of action of Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid, which can then interact with biological targets. The fluoro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate can be compared with other similar compounds such as:

Ethyl 4-(2-methylphenyl)-4-oxobutanoate: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

Ethyl 4-(3-chloro-2-methylphenyl)-4-oxobutanoate: Contains a chloro substituent instead of fluoro, which can alter its chemical properties and interactions.

Ethyl 4-(3-fluoro-2-ethylphenyl)-4-oxobutanoate: Has an ethyl group instead of a methyl group, which can impact its steric and electronic properties.

Activité Biologique

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : C13H15F O3

- Molecular Weight : 238.26 g/mol

- Functional Groups : Contains a fluorinated aromatic ring and a keto ester functional group, which contribute to its reactivity and potential biological effects.

The presence of fluorine in the compound is particularly noteworthy as it often enhances lipophilicity and bioavailability, making it a candidate for further biological evaluations.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ester group is susceptible to hydrolysis, releasing the active component, 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid, which may interact with various biological targets. The structural modifications provided by the fluoro and methyl groups can influence the compound's binding affinity and specificity towards these targets .

Antitumor Activity

Research has indicated that compounds with structural similarities to this compound exhibit promising antitumor activities. For instance, studies have shown that related compounds significantly reduce tumor cell viability in experimental models. In particular, molecular docking studies have suggested favorable interactions between these compounds and specific cancer-related receptors, indicating potential therapeutic applications in oncology .

Anti-inflammatory Properties

Compounds similar to this compound have also demonstrated anti-inflammatory effects. These compounds have been tested for their ability to inhibit inflammatory pathways, showing significant inhibition of cytokine release and other inflammatory markers in vitro and in vivo .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor effects of various derivatives similar to this compound against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a complete inhibition of tumor growth at certain concentrations, alongside histopathological evaluations confirming no significant damage to vital organs like the liver or kidneys .

Pharmacokinetic Properties

The pharmacokinetic properties of this compound are still under investigation. However, preliminary studies suggest that its fluorinated structure may enhance its absorption and distribution within biological systems, leading to improved therapeutic efficacy compared to non-fluorinated analogs .

Propriétés

IUPAC Name |

ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-17-13(16)8-7-12(15)10-5-4-6-11(14)9(10)2/h4-6H,3,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVSHZSWVGWPND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.